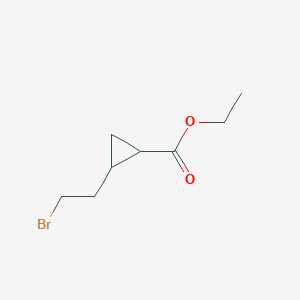
Ethyl 2-(2-bromoethyl)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-bromoethyl)cyclopropanecarboxylate is an organic compound with the molecular formula C8H13BrO2. It is a derivative of cyclopropane, featuring a bromoethyl group and an ethyl ester functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-bromoethyl)cyclopropanecarboxylate can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarboxylic acid with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-bromoethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of cyclopropanol derivatives.
Oxidation: Formation of cyclopropanecarboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-bromoethyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in cyclopropane ring-opening reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(2-bromoethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The cyclopropane ring may also participate in ring-opening reactions, contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromocyclopropane: A simpler analog with a bromine atom attached to a cyclopropane ring.
Ethyl cyclopropanecarboxylate: Lacks the bromoethyl group but shares the cyclopropane and ester functionalities.
Uniqueness
Ethyl 2-(2-bromoethyl)cyclopropanecarboxylate is unique due to the presence of both a bromoethyl group and an ethyl ester group on the cyclopropane ring
Eigenschaften
Molekularformel |
C8H13BrO2 |
|---|---|
Molekulargewicht |
221.09 g/mol |
IUPAC-Name |
ethyl 2-(2-bromoethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H13BrO2/c1-2-11-8(10)7-5-6(7)3-4-9/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
LGXMIMLJMSHXPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC1CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13894725.png)
![[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B13894736.png)
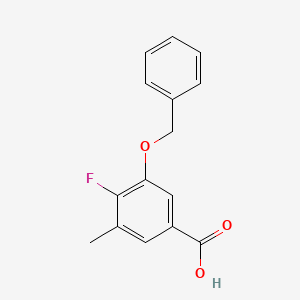
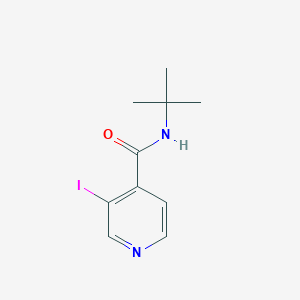
![N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide](/img/structure/B13894747.png)
![[4-[[2-[[2-[3-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13894751.png)
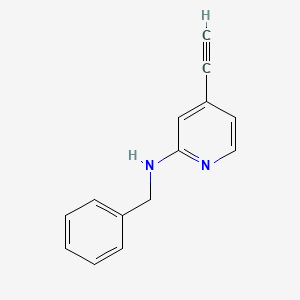
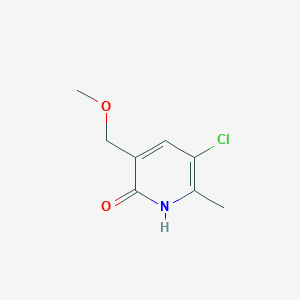
![2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13894764.png)


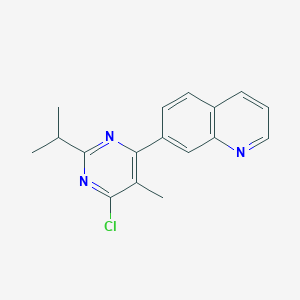
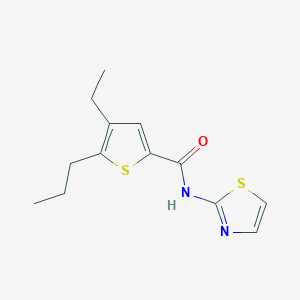
![Tert-butyl 4-[2-fluoro-4-(methylaminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13894795.png)
